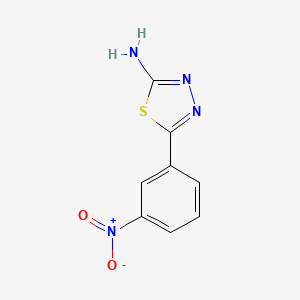

5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine

描述

Contextualization within 1,3,4-Thiadiazole (B1197879) Chemistry

Derivatives of 1,3,4-thiadiazole are known to exhibit a vast spectrum of pharmacological activities. nih.govjocpr.com The versatility of the scaffold allows for substitutions at the 2- and 5-positions, leading to a large library of compounds with diverse biological functions. This has made the 1,3,4-thiadiazole nucleus a focal point for the development of novel therapeutic agents. nih.govmdpi.com

Table of Reported Biological Activities for 1,3,4-Thiadiazole Derivatives

| Biological Activity | Reference |

|---|---|

| Anticancer | mdpi.comnih.govbepls.commdpi.com |

| Antimicrobial / Antibacterial | nih.govnih.govnih.gov |

| Antifungal | nih.govnih.gov |

| Anti-inflammatory | nih.govjocpr.com |

| Anticonvulsant | nih.govnih.gov |

| Antitubercular | nih.govnih.gov |

Historical Development and Research Trajectory of Thiadiazole Derivatives

The study of thiadiazoles dates back to the 19th century, with the development of the field being closely linked to the discovery of hydrazine (B178648) and its derivatives. sci-hub.st The 1,2,4-thiadiazole (B1232254) isomer was first described in 1821. isres.org Since their initial synthesis, thiadiazoles have been the subject of extensive investigation. The research trajectory has evolved from fundamental synthesis and characterization to a more application-focused exploration, particularly in medicine and agriculture. acs.orgjocpr.com

In medicinal chemistry, the journey of thiadiazole derivatives has seen them incorporated into various commercial drugs, including the antibiotic Cefazolin and the diuretic Acetazolamide, which underscores the therapeutic value of this heterocyclic core. wikipedia.orgresearchgate.net The continuous research into this area is driven by the need for new therapeutic agents to combat challenges like drug resistance. rroij.com Scientists continue to synthesize and screen novel thiadiazole derivatives, exploring how different substituents on the core ring influence their biological activity. mdpi.comrasayanjournal.co.in

Overview of Heterocyclic Scaffolds in Modern Drug Discovery

Heterocyclic compounds are a cornerstone of modern drug discovery and development. mdpi.com These are cyclic organic compounds containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur, within their ring structure. jocpr.com Their prevalence is remarkable, with statistics showing that more than 85% of all biologically active chemical entities contain a heterocycle. nih.gov

The significance of heterocyclic scaffolds lies in their vast structural diversity and their ability to engage in a wide range of interactions with biological targets like enzymes and receptors. rroij.commdpi.com The presence of heteroatoms influences the molecule's electronic distribution, polarity, solubility, and hydrogen bonding capacity, which are critical for optimizing pharmacokinetic and pharmacodynamic properties. nih.gov Nitrogen-containing heterocycles are particularly common in pharmaceuticals. rroij.com The advancement of synthetic methodologies has further expanded the accessible chemical space for heterocyclic compounds, enabling medicinal chemists to design and create novel molecules for a wide range of therapeutic areas. nih.govrsc.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-(3-nitrophenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2S/c9-8-11-10-7(15-8)5-2-1-3-6(4-5)12(13)14/h1-4H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQTFBFZCUYGFES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20292480 | |

| Record name | 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

833-47-6 | |

| Record name | 833-47-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 3 Nitrophenyl 1,3,4 Thiadiazol 2 Amine and Its Derivatives

Classical and Contemporary Cyclization Reactions

Traditional and modern cyclization methods remain the cornerstone for the synthesis of the 1,3,4-thiadiazole (B1197879) ring system. These approaches are valued for their reliability and the accessibility of starting materials.

Thiosemicarbazide-Mediated Synthesis Pathways

The reaction of thiosemicarbazide (B42300) or its derivatives with carboxylic acids is a widely utilized and efficient method for the formation of 2-amino-1,3,4-thiadiazoles. sbq.org.brijiras.com This pathway typically involves the cyclization of an acylthiosemicarbazide intermediate.

The general mechanism commences with a nucleophilic attack by the nitrogen of thiosemicarbazide on the carbonyl carbon of the carboxylic acid, followed by dehydration to form an acylthiosemicarbazide. Subsequent intramolecular cyclization, driven by the attack of the sulfur atom on the carbonyl carbon, and a final dehydration step yield the aromatic 1,3,4-thiadiazole ring. sbq.org.br

Various reagents and conditions have been employed to facilitate this transformation. Commonly used acidic catalysts include concentrated sulfuric acid, polyphosphoric acid (PPA), and phosphorus oxychloride. sbq.org.brijpcbs.com While effective, these strong acids can generate significant inorganic salt waste, complicating product isolation and posing environmental concerns. sbq.org.br

To address these drawbacks, milder and more environmentally benign methods have been developed. For instance, the use of polyphosphate ester (PPE) allows for a one-pot synthesis from a carboxylic acid and thiosemicarbazide without the need for harsh, toxic additives like POCl₃ or SOCl₂. encyclopedia.pubnih.govnih.gov The reaction with PPE proceeds through the acylation of thiosemicarbazide followed by cyclodehydration. nih.gov Another approach involves the use of 1-ethyl-3-methyl imidazolium (B1220033) hydrosulfate as an ionic liquid catalyst. ijiras.com

| Starting Materials | Reagents and Conditions | Product | Yield (%) |

| Benzoic acid, Thiosemicarbazide | PPE, Chloroform | 5-Phenyl-1,3,4-thiadiazol-2-amine (B177090) | 64.4 |

| 3-Phenylpropanoic acid, Thiosemicarbazide | PPE, Chloroform | 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine | Not Specified |

| 2-Phenoxyacetic acid, Thiosemicarbazide | PPE, Chloroform | 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine | 44.4 |

| Adipic acid, Thiosemicarbazide | PPE, Chloroform | 5,5'-(Butane-1,4-diyl)di(1,3,4-thiadiazol-2-amine) | 70.3 |

| Benzoic acid, Thiosemicarbazide | conc. H₂SO₄, Ethanol, Reflux | 5-phenyl-1,3,4-thiadiazol-2-amine | Not Specified |

| Salicylic acid, Thiosemicarbazide | conc. H₂SO₄, Ethanol, Reflux | 2-(5-amino-1,3,4-thiadiazole-2-yl) phenol | Not Specified |

Table 1: Examples of Thiosemicarbazide-Mediated Synthesis of 1,3,4-Thiadiazole Derivatives. ijpcbs.comnih.gov

Dehydrocyclization Techniques

Dehydrocyclization reactions provide an alternative route to the 1,3,4-thiadiazole core. These methods often involve the oxidative cyclization of thiosemicarbazones, which are readily prepared from the condensation of thiosemicarbazide with aldehydes.

One such method employs iodine-mediated oxidative C-S bond formation. This transition-metal-free approach is compatible with a variety of aldehydes, including aromatic, aliphatic, and cinnamic aldehydes, offering a versatile and scalable synthesis of 2-amino-substituted 1,3,4-thiadiazoles. organic-chemistry.orgacs.org Another technique utilizes hydrated iron (III) ammonium (B1175870) sulfate (B86663) for the oxidative ring closure of thiosemicarbazones, which can be conducted using ultrasonic irradiation. researchgate.net

| Starting Material (Thiosemicarbazone from) | Reagent | Product |

| Benzaldehyde | I₂ | 5-Phenyl-1,3,4-thiadiazol-2-amine |

| p-Benzyloxy benzaldehyde | FeNH₄(SO₄)₂·12H₂O, Ultrasonic | 5-(4-(Benzyloxy)phenyl)-1,3,4-thiadiazol-2-amine |

Table 2: Examples of Dehydrocyclization for 1,3,4-Thiadiazole Synthesis. acs.orgresearchgate.net

Multi-component Reaction Approaches

Multi-component reactions (MCRs) have emerged as a powerful tool in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers advantages in terms of efficiency, atom economy, and reduced waste generation.

A notable example is the one-pot synthesis of thiazolidine-4-one hybrids of 1,3,4-thiadiazoles. This reaction involves the condensation of a 5-substituted-phenyl-1,3,4-thiadiazol-2-amine, a substituted benzaldehyde, and 2-mercaptoacetic acid. nih.gov This strategy highlights the utility of pre-formed 1,3,4-thiadiazole cores in the construction of more complex, biologically relevant molecules.

Advanced Synthetic Strategies

To meet the demands of modern drug discovery and materials science, more advanced and high-throughput synthetic methodologies have been developed for the preparation of 1,3,4-thiadiazole libraries.

Solid-Phase Synthesis of 1,3,4-Thiadiazole Cores

Solid-phase organic synthesis (SPOS) offers a streamlined approach for the rapid generation of diverse libraries of 1,3,4-thiadiazole derivatives. acs.org This technique involves attaching a starting material to a solid support (resin), carrying out a series of reactions, and then cleaving the final product from the resin. acs.org

One strategy involves the preparation of a polymer-bound 2-amido-5-amino-1,3,4-thiadiazole resin through the cyclization of a thiosemicarbazide resin using a desulfurative agent like p-toluenesulfonyl chloride (p-TsCl). acs.orgacs.org This resin-bound thiadiazole can then be further functionalized through various reactions such as alkylation, acylation, and Suzuki coupling. acs.org Finally, the desired 1,3,4-thiadiazole analogs are cleaved from the resin, often in high yields and purities. acs.orgnih.gov

Another solid-phase method utilizes carbon disulfide in the presence of sodium hydride to prepare acyldithiocarbazate resins, which are then cyclodehydrated to generate the 1,3,4-thiadiazole derivatives. sbq.org.br Reagents like trimethylsilyl (B98337) chloride (TMSCl) and diphenyl chlorophosphate have been found to be effective for this cyclization step. sbq.org.br

| Key Step | Reagents/Conditions | Outcome |

| Resin-bound thiosemicarbazide cyclization | p-TsCl | Polymer-bound 2-amido-5-amino-1,3,4-thiadiazole |

| Functionalization of resin | Alkylation, Acylation, Suzuki coupling | Diverse functionalized 1,3,4-thiadiazole resins |

| Cleavage from resin | Trifluoroacetic acid in dichloromethane | Diverse 1,3,4-thiadiazole analogs |

Table 3: Overview of a Solid-Phase Synthesis Approach for 1,3,4-Thiadiazole Libraries. acs.orgacs.orgnih.gov

Click Chemistry Applications in Thiadiazole Derivatization

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for the derivatization of heterocyclic compounds. nih.gov This reaction is highly efficient and selective, allowing for the facile linking of different molecular fragments under mild conditions.

In the context of 1,3,4-thiadiazoles, click chemistry has been employed to synthesize hybrid molecules containing both a 1,3,4-thiadiazole and a 1,2,3-triazole ring. nih.gov This is typically achieved by reacting an acetylenic derivative of a 1,3,4-thiadiazole with a glycosyl azide. This approach has been used to create novel glycoside derivatives of 1,3,4-thiadiazoles, which are of interest for their potential biological activities. nih.gov

Functionalization and Derivatization Approaches

The structure of 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine offers multiple avenues for chemical modification. Key strategies involve transformations of the peripheral functional groups—the nitro and amine moieties—as well as substitution on the aromatic ring to generate a diverse range of derivatives.

Chemical Transformations Involving the Nitro Group

The nitro group on the 3-position of the phenyl ring is a key site for functionalization, primarily through reduction reactions. This transformation is significant as it converts a strongly electron-withdrawing group into an electron-donating group, fundamentally altering the electronic properties of the phenyl ring and the entire molecule.

The most prominent transformation is the reduction of the nitro group to a primary amine, yielding 5-(3-aminophenyl)-1,3,4-thiadiazol-2-amine (B8607861). This conversion opens up a new range of derivatization possibilities at the newly formed anilino-amine site. A variety of reducing agents are effective for this purpose, with the choice of reagent depending on the desired yield, selectivity, and reaction conditions.

Commonly employed methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. This is often a clean and efficient method.

Metal-Acid Systems: Classic examples include the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, typically hydrochloric acid (HCl). The Sn/HCl system is a well-established method for this conversion.

Sulfide (B99878) Salts: Reagents like sodium sulfide (Na₂S) or ammonium hydrosulfide (B80085) ((NH₄)SH) can be used for selective reduction, which is particularly useful if other reducible functional groups are present.

Hydrazine (B178648) Hydrate (B1144303): In the presence of a catalyst like Raney Nickel or iron(III) chloride (FeCl₃), hydrazine hydrate serves as an effective reducing agent.

The resulting 5-(3-aminophenyl)-1,3,4-thiadiazol-2-amine is a versatile intermediate. The new amino group on the phenyl ring can undergo reactions such as diazotization, acylation, and alkylation, independently of the amino group on the thiadiazole ring, allowing for the synthesis of complex, multifunctional derivatives.

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/System | Typical Conditions | Product |

|---|---|---|

| H₂, Pd/C | Methanol or Ethanol, Room Temperature | 5-(3-Aminophenyl)-1,3,4-thiadiazol-2-amine |

| Fe / HCl | Aqueous Ethanol, Reflux | 5-(3-Aminophenyl)-1,3,4-thiadiazol-2-amine |

| Sn / HCl | Concentrated HCl, Heat | 5-(3-Aminophenyl)-1,3,4-thiadiazol-2-amine |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous solution, Heat | 5-(3-Aminophenyl)-1,3,4-thiadiazol-2-amine |

Modifications and Substitutions at the Amine Moiety

The 2-amino group on the 1,3,4-thiadiazole ring is nucleophilic and serves as a versatile handle for a wide array of chemical modifications. These reactions allow for the extension of the molecular framework and the introduction of diverse functional groups.

Acylation: The primary amine readily reacts with acylating agents such as acyl chlorides and acid anhydrides in the presence of a base (e.g., pyridine (B92270), triethylamine) to form stable amide derivatives. For example, reaction with chloroacetyl chloride yields an N-acylated intermediate, which can be further functionalized through nucleophilic substitution of the chlorine atom. nih.gov

Schiff Base Formation: Condensation with various aromatic or aliphatic aldehydes and ketones leads to the formation of imines, commonly known as Schiff bases. This reaction is typically catalyzed by a few drops of glacial acetic acid in a suitable solvent like ethanol. These Schiff bases are important precursors for the synthesis of other heterocyclic systems or can be reduced to form stable secondary amines.

Diazotization and Azo Coupling: The 2-amino group can be converted into a diazonium salt using nitrosyl sulfuric acid or sodium nitrite (B80452) in a strong acidic medium (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). researchgate.netjocpr.com The resulting diazonium salt is a reactive intermediate that can undergo coupling reactions with electron-rich aromatic compounds, such as phenols, anilines, and naphthols, to produce highly colored azo compounds. researchgate.netijpcbs.com This reaction is a standard method for the synthesis of azo dyes.

Alkylation and Mannich Reactions: The amine moiety can be alkylated using alkyl halides. Furthermore, it can participate in Mannich-type reactions with formaldehyde (B43269) and a suitable secondary amine or an active hydrogen-containing compound to yield N-aminomethylated derivatives. nih.gov

Table 2: Derivatization Reactions at the 2-Amino Group

| Reaction Type | Reagents | Functional Group Introduced | Resulting Compound Class |

|---|---|---|---|

| Acylation | Acyl Halides (R-COCl), Anhydrides | -COR | Amide |

| Schiff Base Formation | Aldehydes (R-CHO), Ketones | -N=CHR | Imine (Schiff Base) |

| Diazotization/Azo Coupling | 1. NaNO₂/HCl; 2. Activated Aromatic Ring (Ar-H) | -N=N-Ar | Azo Compound |

| Sulfonylation | Sulfonyl Chlorides (R-SO₂Cl) | -SO₂R | Sulfonamide |

Strategies for Aromatic Ring Substitutions

Direct electrophilic aromatic substitution (SₑAr) on the 3-nitrophenyl ring of the title compound is challenging. The 1,3,4-thiadiazole ring is an electron-deficient heterocycle, which deactivates the attached phenyl ring towards electrophilic attack. chemicalbook.com This deactivating effect is compounded by the presence of the strongly electron-withdrawing nitro group, which is also a powerful deactivator and a meta-director. Consequently, the phenyl ring is highly deactivated, making standard electrophilic substitutions like nitration, halogenation, or Friedel-Crafts reactions difficult to achieve under normal conditions. chemicalbook.com

A more viable and strategic approach to introduce additional substituents onto the phenyl ring involves a multi-step sequence that leverages the transformation of the nitro group:

Reduction of the Nitro Group: The initial and most critical step is the reduction of the nitro group to an amino group (-NH₂) as described in section 2.3.1. This converts the deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group.

Electrophilic Substitution on the Activated Ring: The resulting 5-(3-aminophenyl)-1,3,4-thiadiazol-2-amine now possesses a highly activated phenyl ring. This aniline (B41778) derivative can readily undergo electrophilic aromatic substitution reactions such as halogenation (bromination, chlorination) or sulfonation. The incoming electrophile will be directed to the positions ortho and para to the amino group (i.e., positions 2, 4, and 6 of the phenyl ring).

Optional Modification of the New Amino Group: After substitution, the newly introduced amino group on the phenyl ring can be diazotized and replaced with a variety of other functional groups (e.g., -H, -OH, -Cl, -Br, -CN) via Sandmeyer or related reactions, or it can be modified back to a nitro group through oxidation if desired. This provides a versatile route to a wide range of di- and tri-substituted phenyl-thiadiazole derivatives that are not accessible through direct substitution.

This "reduce-substitute-modify" strategy circumvents the inherent low reactivity of the starting material and provides a powerful pathway for synthesizing complex derivatives with diverse substitution patterns on the aromatic ring.

Pharmacological Spectrum and Biological Activities of 5 3 Nitrophenyl 1,3,4 Thiadiazol 2 Amine Analogs

Antimicrobial Activity Investigations

The emergence of drug-resistant pathogens presents a formidable challenge to global health, necessitating the development of novel antimicrobial agents. nih.govekb.eg Derivatives of 1,3,4-thiadiazole (B1197879) have shown considerable promise in this area, exhibiting a wide range of activities against bacteria, fungi, and parasites. researchgate.netnih.gov The versatility of the 2-amino-1,3,4-thiadiazole (B1665364) moiety allows for various chemical modifications, leading to the synthesis of compounds with enhanced potency and a broad antimicrobial spectrum. nih.govresearchgate.net

Antibacterial Efficacy against Gram-Positive Pathogens

Analogs of 5-(3-nitrophenyl)-1,3,4-thiadiazol-2-amine have demonstrated notable efficacy against various Gram-positive bacteria. Studies have shown that the introduction of specific substituents on the phenyl ring can significantly enhance antibacterial activity. For instance, fluorinated and chlorinated 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives showed good inhibitory effects against Staphylococcus aureus and Bacillus subtilis. researchgate.netneliti.com One study found that p-nitrophenyl derivatives exhibited good activity against B. subtilis and S. aureus. nih.gov A separate series of 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines also showed significant antibacterial activity against these pathogens. rasayanjournal.co.in Similarly, novel 1,3,4-thiadiazole derivatives containing an imine group were found to have good antibacterial activity against Staphylococcus aureus and Enterococcus faecalis. ekb.eg The presence of a nitro group, as in the parent compound, is often associated with potent antimicrobial effects. neliti.com Research on 2-(5-nitro-2-heteroaryl)-1,3,4-thiadiazole derivatives revealed strong antibacterial effects against Gram-positive bacteria. ut.ac.ir

| Compound Derivative | Bacterial Strain | Activity/MIC (μg/mL) | Reference |

|---|---|---|---|

| 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus, B. subtilis | 20-28 | neliti.com |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus, B. subtilis | 20-28 | neliti.com |

| 2-(1-Adamantylamino)-5-(p-nitrophenyl)-1,3,4-thiadiazole | B. subtilis, S. aureus | Good activity | nih.gov |

| 2-(5-Nitro-2-furyl)-5-(n-buthylthio)-1,3,4-thiadiazole | S. epidermidis, B. subtilis | <0.5 | researchgate.net |

| Various 5-aryl-2-amino-1,3,4-thiadiazole derivatives | S. aureus, E. faecalis | Good activity | ekb.eg |

Antibacterial Efficacy against Gram-Negative Pathogens

The activity of thiadiazole derivatives extends to Gram-negative bacteria, although efficacy can be more variable. The structural features of the bacterial cell wall in Gram-negative organisms often pose a greater challenge for drug penetration. Nevertheless, specific analogs have shown promising results. For example, a p-nitrophenyl derivative of 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazole demonstrated good activity against Escherichia coli. nih.gov In another study, hydroxyl derivatives exhibited moderate to good inhibitory activity against Pseudomonas aeruginosa and E. coli. nih.gov Some synthesized 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives also showed inhibitory effects against E. coli and P. aeruginosa. researchgate.netneliti.com Research has indicated that the presence of electron-withdrawing groups, such as nitro or chloro groups, on the phenyl ring tends to increase antibacterial activity against Gram-negative bacteria. ijpcbs.com

| Compound Derivative | Bacterial Strain | Activity/MIC (μg/mL) | Reference |

|---|---|---|---|

| 2-(1-Adamantylamino)-5-(p-nitrophenyl)-1,3,4-thiadiazole | E. coli | Good activity | nih.gov |

| 5-(4-Hydroxyphenyl)-1,3,4-thiadiazol-2-amine | E. coli, P. aeruginosa | 24-40 | researchgate.net |

| Nitro derivatives | E. coli | Moderate activity | nih.gov |

| 2-(5-Nitro-2-furyl)-5-(n-pentylsulfunyl)-1,3,4-thiadiazole | K. pneumonia | 16-32 | researchgate.net |

| Various 5-aryl-2-amino-1,3,4-thiadiazole derivatives | E. coli, K. pneumonia | Good activity | ekb.eg |

Antifungal Efficacy Studies

In addition to antibacterial properties, 1,3,4-thiadiazole analogs have been investigated for their effectiveness against fungal pathogens. Fungal infections remain a significant cause of morbidity and mortality, particularly in immunocompromised individuals. nih.gov Research has shown that derivatives bearing oxygenated substituents on the phenyl ring exhibit significant antifungal activity against species like Aspergillus niger and Candida albicans. researchgate.netneliti.com For example, derivatives with hydroxyl and methoxy (B1213986) groups showed inhibition rates between 58% and 66% against these fungi. researchgate.netneliti.com A series of 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines containing hydroxyl and methoxy groups also demonstrated significant antifungal activity. rasayanjournal.co.in Furthermore, some 2,5-disubstituted 1,3,4-thiadiazole derivatives displayed good antifungal activity against A. fumigatus and C. albicans at concentrations between 8 and 31.25 μg/mL. nih.gov

| Compound Derivative | Fungal Strain | Activity/MIC (μg/mL) | Reference |

|---|---|---|---|

| 5-(4-Hydroxyphenyl)-1,3,4-thiadiazol-2-amine | A. niger, C. albicans | 32-42 | researchgate.netneliti.com |

| 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine | A. niger, C. albicans | 32-42 | researchgate.netneliti.com |

| 2,5-disubstituted 1,3,4-thiadiazole derivatives | A. fumigatus, C. albicans, G. candidum | 8-31.25 | nih.gov |

| 5-(4-Hydroxyphenyl)-1,3,4-thiadiazole-2-amine | A. niger, C. albicans | Significant activity | rasayanjournal.co.in |

| 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole derivatives | 10 kinds of fungi | 2.9-93.3 (EC50) | researchgate.net |

Antiparasitic Activity Assessments

The pharmacological utility of thiadiazole derivatives extends to combating parasitic diseases, which affect millions of people worldwide. Nitro-containing compounds, including analogs of the subject compound, are a well-known class of anti-infective agents used in antiparasitic drug discovery. researchgate.net

Specifically, derivatives of 1,3,4-thiadiazole have been evaluated for their activity against several protozoan parasites:

Anti-leishmanial Activity: A novel series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines were synthesized and showed good anti-leishmanial activity against the promastigote form of Leishmania major. nih.gov The most potent compound, a 4-methylbenzyl analog, significantly reduced the number of intracellular amastigotes within macrophages. nih.gov

Anti-Toxoplasma Activity: Tris-1,3,4-thiadiazole derivatives have been tested for their efficacy against Toxoplasma gondii. In an in vivo study using mice infected with the acute RH strain, one derivative demonstrated potent activity, achieving a parasite count reduction of 82.6% in brain tissues. nih.gov This antiparasitic effect was supported by assessments of inflammatory and anti-inflammatory cytokines. nih.gov

Anti-trypanosomal Activity: The anti-trypanosomal activities of Megazol, a well-known 1,3,4-thiadiazole derivative, and related compounds have been a subject of interest. nih.gov Recent studies on megazole derivatives have shown high activity against Leishmania major promastigotes and submicromolar IC50 values against the bloodstream form of Trypanosoma brucei rhodesiense, the causative agent of human African trypanosomiasis. researchgate.net

Combatting Antimicrobial Resistance via Thiadiazole Derivatives

A critical aspect of antimicrobial research is the development of compounds that can overcome existing resistance mechanisms. ekb.eg Thiadiazole derivatives have shown potential in this regard. Some studies have observed a strong synergistic antibacterial effect when thiadiazole derivatives are used concomitantly with commercial antibiotics like kanamycin (B1662678) against Staphylococcus aureus. researchgate.net This synergy suggests that thiadiazoles may act through mechanisms that weaken the bacteria's defenses or inhibit resistance-conferring enzymes, thereby restoring the efficacy of conventional antibiotics. The development of hybrid molecules, which combine the 1,3,4-thiadiazole scaffold with other pharmacologically active moieties, is an innovative strategy to create agents with novel biological functions that can circumvent resistance. semanticscholar.org

Anticancer and Antiproliferative Potentials

The 1,3,4-thiadiazole scaffold is a prominent feature in a variety of compounds evaluated for their anticancer properties. nih.govresearchgate.net These derivatives exert their antiproliferative effects through diverse mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, induction of apoptosis, and cell cycle arrest. nih.govresearchgate.net

Numerous studies have highlighted the cytotoxicity of 1,3,4-thiadiazole analogs against a range of human cancer cell lines. For instance, a series of 5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivatives showed antitumor activity against CCRF-CEM leukemia, HCT-15 colon, PC-3 prostate, and UACC-257 melanoma cell lines. researchgate.net Another study on 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines found that compounds with significant antimicrobial activity also possessed moderate to good anticancer activity against a breast cancer cell line. rasayanjournal.co.in

The mechanism of action often involves targeting specific cellular pathways. Certain N-(substituted)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives were found to induce apoptosis and cell cycle arrest in glioma cells by inhibiting Akt activity. researchgate.net In a different study, novel 1,3,4-thiadiazole derivatives were investigated for their effect on breast cancer (MCF-7) cells. nih.gov One derivative arrested the cell cycle at the G2/M phase, likely through inhibition of cyclin-dependent kinase 1 (CDK1), while another induced necrosis. nih.gov The introduction of a piperazine (B1678402) ring through an acetamide (B32628) linker has also been shown to be advantageous for the antiproliferative activity of these compounds against MCF-7 and HepG2 cancer cells. mdpi.com

| Compound Derivative | Cancer Cell Line(s) | Observed Effect/Mechanism | Reference |

|---|---|---|---|

| 5-(3,5-Dinitrophenyl)-1,3,4-thiadiazole derivatives | Leukemia (CCRF-CEM), Colon (HCT-15), Prostate (PC-3), Melanoma (UACC-257) | Antitumor activity | researchgate.net |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-amine | Breast cancer cell line | Moderate to good anticancer activity | rasayanjournal.co.in |

| N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide | Glioma (C6) | Apoptosis and cell cycle arrest via Akt inhibition | researchgate.net |

| N-(5-(2-(Benzo[d]oxazol-2(3H)-ylidene)-2-cyanoacetamido)-1,3,4-thiadiazol-2-yl)benzamide | Breast (MCF-7) | Cell cycle arrest at G2/M, apoptosis, potential CDK1 inhibition | nih.gov |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazoles with piperazine linker | Breast (MCF-7), Hepatocellular (HepG2) | Cytotoxic activity (IC50: 2.32-8.35 μM) | mdpi.com |

Cytotoxicity Evaluation Across Diverse Cancer Cell Lines

Numerous studies have demonstrated the potent cytotoxic effects of 5-aryl-1,3,4-thiadiazol-2-amine analogs across a wide range of human cancer cell lines. The substitution on the phenyl ring at the 5-position, as well as modifications to the 2-amino group, significantly influences the potency and selectivity of these compounds.

Research has shown that analogs featuring an electron-withdrawing group, such as a nitro or chloro group, on the phenyl ring often exhibit enhanced cytotoxic activity. nih.govmdpi.com For instance, N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazole-2-amine demonstrated higher inhibitory activity against the MDA-MB-231 breast cancer cell line than the standard chemotherapy drug, cisplatin (B142131). nih.gov Similarly, a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives showed significant cytotoxicity against both MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma) cell lines, with IC50 values ranging from 2.32 to 8.35 µM for the most active compounds. mdpi.commdpi.com

The cytotoxic profile extends beyond breast and liver cancer. Various analogs have shown efficacy against lung cancer (A549), colon cancer (HCT-116, HT-29), prostate cancer (PC-3), and ovarian cancer (SKOV-3) cell lines. nih.govnih.govmdpi.com The introduction of different substituents allows for the modulation of activity against specific cancer types. For example, one study found that a compound with a 3-fluorophenyl substituent was most active against colon (HT-29) and prostate (PC-3) cancer cells. nih.gov Another series of thiadiazole derivatives linked to a pyridine (B92270) moiety displayed potent activity against colon (HCT-116) and liver (HepG-2) cancer cells, with IC50 values as low as 2.03 µM. mdpi.com

| Compound Analog | Cancer Cell Line | IC50 (µM) | Reference |

| N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazole-2-amine | MDA-MB-231 (Breast) | More potent than Cisplatin | nih.gov |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative 14c | MCF-7 (Breast) | 2.32 | mdpi.com |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative 14c | HepG2 (Liver) | 3.13 | mdpi.com |

| Honokiol-thiadiazole derivative 8a | A549 (Lung) | 1.62 - 4.61 | mdpi.com |

| Pyridine-thiadiazole derivative | HCT-116 (Colon) | 2.03 - 37.56 | mdpi.com |

| N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)acetamide | HT-29 (Colon) | 33.67 | nih.gov |

| N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)acetamide | PC-3 (Prostate) | 64.46 | nih.gov |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon) | 2.44 | nih.gov |

Mechanisms of Cancer Cell Growth Inhibition

The anticancer effects of 1,3,4-thiadiazole derivatives are attributed to several mechanisms of action that disrupt the proliferation and survival of cancer cells. A primary mechanism stems from the structural similarity of the 1,3,4-thiadiazole ring to pyrimidine, a core component of nucleobases. mdpi.comnih.gov This bioisosteric relationship allows these compounds to interfere with DNA synthesis and replication, thereby halting the division of rapidly proliferating cancer cells. mdpi.combepls.comnih.gov

Inhibition of key enzymes involved in cancer progression is another significant mechanism. Certain 1,3,4-thiadiazole analogs have been identified as potent inhibitors of protein kinases, such as tyrosine kinases, which are crucial components of signaling pathways that regulate cell growth and survival. bepls.com By blocking these enzymes, the compounds can disrupt pathways like the PI3K/Akt and MAPK/ERK pathways, which are often overactive in cancer. bepls.com Furthermore, some derivatives act as inhibitors of topoisomerases, enzymes that manage the topology of DNA during replication and transcription. bepls.com Inhibition of these enzymes leads to DNA damage and ultimately cell death.

Induction of Apoptosis and Cell Cycle Modulation

A key hallmark of an effective anticancer agent is the ability to induce programmed cell death, or apoptosis, in tumor cells. Analogs of this compound have been shown to effectively trigger apoptotic pathways. Studies on 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives demonstrated a significant increase in the Bax/Bcl-2 ratio in both HepG2 and MCF-7 cells. nih.gov The Bax protein promotes apoptosis, while Bcl-2 inhibits it; an increased ratio signifies a shift towards cell death. This shift subsequently activates the intrinsic apoptotic pathway, leading to an increase in levels of caspase 9, a critical executioner enzyme in the apoptotic cascade. nih.govnih.gov

In addition to inducing apoptosis, these compounds can modulate the cell cycle, arresting cancer cells at specific phases and preventing their division. Flow cytometry analysis has revealed that different analogs can cause cell cycle arrest at different checkpoints. For example, certain derivatives cause an accumulation of cells in the G2/M phase, indicating interference with the final stages of cell division. mdpi.comrsc.org Other analogs have been observed to induce arrest at the S phase or to increase the population of cells in the sub-G1 phase, which is indicative of apoptotic cell death. mdpi.comnih.govrsc.org For instance, one study found that a specific derivative arrested MCF-7 breast cancer cells at the G2/M phase, while another analog caused a significant increase in the sub-G1 cell population. rsc.org

Anti-angiogenic Properties of Thiadiazole Derivatives

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. Several 1,3,4-thiadiazole derivatives have demonstrated potential anti-angiogenic properties by targeting key molecules in this pathway. A primary target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of VEGF-induced angiogenesis. mdpi.commdpi.com Computational and in vitro studies have shown that 1,3,4-thiadiazole derivatives can effectively bind to and inhibit VEGFR-2, thereby blocking the signaling cascade that promotes the formation of new blood vessels. nih.govmdpi.comresearchgate.net

Research on specific 5-aryl-1,3,4-thiadiazole analogs has confirmed their anti-angiogenic effects. In one study, treatment with potent cytotoxic derivatives led to a decrease in the expression of VEGF in cancer cells. nih.gov This reduction in VEGF, a key pro-angiogenic factor, directly contributes to the inhibition of tumor-induced blood vessel formation.

In Vivo Antitumor Efficacy Models

The anticancer potential of 1,3,4-thiadiazole derivatives observed in cell-based assays has been corroborated in preclinical animal models. In vivo studies provide crucial information on a compound's efficacy within a complex biological system.

In one significant study, the in vivo antitumor activity of a potent 5-(4-chlorophenyl)-1,3,4-thiadiazole analog was evaluated in a sarcoma-bearing mouse model. nih.govnih.gov The compound was radiolabeled to trace its distribution throughout the body. The results of this biodistribution study were highly promising, indicating that the compound proficiently targeted the cancer tissue with no significant accumulation in other vital organs. nih.gov This targeted accumulation enhances the compound's therapeutic effect on the tumor while minimizing potential off-target toxicity. Other studies using mice bearing HT-29 human colorectal adenocarcinoma have also shown significant in vivo tumor growth inhibition following the administration of thiadiazole derivatives. researchgate.net

Anti-inflammatory Properties

Beyond their anticancer effects, 1,3,4-thiadiazole derivatives have also been recognized for their anti-inflammatory potential. Inflammation is a complex biological response implicated in numerous diseases, and agents that can modulate this process are of significant therapeutic interest.

In Vitro Assessment of Anti-inflammatory Responses

The anti-inflammatory activity of 5-aryl-1,3,4-thiadiazol-2-amine analogs has been evaluated using various in vitro models. A common and effective method is the Human Red Blood Cell (HRBC) membrane stabilization assay. latamjpharm.org In this technique, the ability of a compound to prevent hypotonicity-induced lysis of the RBC membrane is measured. The lysosomal membrane is analogous to the RBC membrane, and its stabilization is a key mechanism for limiting the inflammatory response by preventing the release of lysosomal enzymes and other inflammatory mediators.

In a study of a series of 5-aryl-1,3,4-thiadiazol-2-amines, several compounds exhibited significant membrane stabilization effects, comparable to the standard anti-inflammatory drug Diclofenac sodium. latamjpharm.org This suggests that these thiadiazole derivatives can effectively stabilize lysosomal membranes, thereby exerting an anti-inflammatory effect. Another in vitro method involves assessing the inhibition of protein denaturation, a well-documented cause of inflammation. Some 1,3,4-thiadiazole derivatives have shown a high percentage of inhibition of protein denaturation, further confirming their anti-inflammatory potential.

| Compound | In Vitro Anti-inflammatory Activity (% Protection at 200 µg/mL) | Method | Reference |

| AR-45a | 65% | HRBC Membrane Stabilization | |

| AR-55a | 68% | HRBC Membrane Stabilization | |

| Diclofenac Sodium | (Reference Standard) | HRBC Membrane Stabilization | latamjpharm.org |

| 5-aryl-1,3,4-thiadiazol-2-amine 2a | Significant Activity | HRBC Membrane Stabilization | latamjpharm.org |

| 5-aryl-1,3,4-thiadiazol-2-amine 2b | Significant Activity | HRBC Membrane Stabilization | latamjpharm.org |

| 5-aryl-1,3,4-thiadiazol-2-amine 2e | Significant Activity | HRBC Membrane Stabilization | latamjpharm.org |

In Vivo Anti-inflammatory Models (e.g., Paw Edema)

The anti-inflammatory potential of 1,3,4-thiadiazole derivatives has been evaluated in vivo using the carrageenan-induced paw edema model in rats, a standard method for assessing acute inflammation. jocpr.comresearchgate.netnih.gov This model helps determine a compound's ability to reduce the swelling (edema) caused by the injection of carrageenan, an inflammatory agent. The anti-inflammatory response is typically measured by the percentage of inhibition of paw edema volume over several hours compared to a control group.

In one study, a series of 2,6-diaryl-imidazo[2,1-b] jocpr.comnih.govresearchgate.netthiadiazole derivatives were synthesized and tested for their anti-inflammatory effects. nih.gov Among the synthesized compounds, compound 5c demonstrated superior anti-inflammatory activity to the standard drug, diclofenac. nih.gov Similarly, other research on different series of 1,3,4-thiadiazole hybrids has identified compounds with potent anti-exudative activity in the carrageenan model. researchgate.net For instance, new benzenesulfonamide (B165840) derivatives containing a triazolotriazine scaffold were shown to significantly inhibit heat-induced hemolysis of red blood cell membranes, with compounds 1, 2, and 3 producing inhibition of 94.6%, 93.9%, and 95.2% respectively, comparable to the 94.5% inhibition by indomethacin (B1671933). mdpi.com

The anti-inflammatory activity of these compounds is often linked to their ability to inhibit pro-inflammatory mediators. researchgate.net Studies on p-nitrophenyl hydrazones, which share structural motifs, showed significant, time-dependent anti-inflammatory activity, suggesting their suitability for treating chronic inflammatory conditions. researchgate.net The results from these in vivo models underscore the potential of the 1,3,4-thiadiazole scaffold in developing new anti-inflammatory agents. jocpr.comnih.gov

| Compound | Animal Model | Key Finding | Reference |

|---|---|---|---|

| Compound 5c (2,6-diaryl-imidazo[2,1-b] jocpr.comnih.govresearchgate.netthiadiazole derivative) | Carrageenan-induced rat paw edema | Showed better anti-inflammatory activity compared to diclofenac. | nih.gov |

| 3-(2-Fluorophenyl)-6-phenyl- nih.govresearchgate.netnih.govtriazolo[3,4-b] jocpr.comnih.govresearchgate.netthiadiazole (3c) | Carrageenan-induced rat paw edema | Identified as a hit compound with significant anti-exudative activity. | researchgate.net |

| Benzenesulfonamide derivative 3 | Heat-induced hemolysis of RBC membranes | Produced 95.2% inhibition, comparable to indomethacin (94.5%). | mdpi.com |

| Compound 3b [1-(4-nitrophenyl)-2-(3,4,5-trimethoxybenzylidene) hydrazine] | Carrageenan-induced paw edema in mice | Demonstrated the best time-dependent and dose-dependent activities in its series. | researchgate.net |

Enzyme Inhibition Profiles

A primary mechanism for the anti-inflammatory action of many compounds is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin (B15479496) synthesis. semanticscholar.org Analogs of this compound have been investigated for their ability to inhibit the two main isoforms, COX-1 (constitutive) and COX-2 (inducible). semanticscholar.orgnih.gov Selective inhibition of COX-2 is a key goal in modern anti-inflammatory drug design, as it is associated with fewer gastrointestinal side effects than non-selective NSAIDs that also inhibit COX-1. semanticscholar.org

Several studies have reported 1,3,4-thiadiazole derivatives that exhibit potent and selective COX-2 inhibition. For instance, a series of 2,5-diaryl-1,3,4-oxadiazoles, structurally related to thiadiazoles, were evaluated, with the compound 2-(4-(methylsulfonyl)phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole showing high potency and selectivity against COX-2 (IC₅₀ = 0.48 µM; Selectivity Index = 132.83). nih.gov In another study, newly designed 1,2,3-triazole and benzenesulfonamide hybrids, such as compounds 6b and 6j , displayed higher in vitro COX-2 selectivity and inhibitory activity than the standard drug celecoxib. semanticscholar.org Molecular docking studies often accompany these findings to elucidate the binding interactions within the active sites of COX-1 and COX-2, confirming the basis for the observed selectivity. nih.govmdpi.com

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| Compound 6b | 13.16 | 0.04 | 329 | semanticscholar.org |

| Compound 6j | 12.48 | 0.04 | 312 | semanticscholar.org |

| Celecoxib (Reference) | 14.70 | 0.05 | 294 | semanticscholar.org |

| 2-(4-(methylsulfonyl)phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | 63.76 | 0.48 | 132.83 | nih.gov |

| Pyrazolyl-thiazolidinone 16a | >100 | 0.74 | 134.6 | nih.gov |

Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia in diabetic patients. nih.gov The 1,3,4-thiadiazole scaffold has emerged as a promising framework for developing potent α-glucosidase inhibitors. nih.govacs.org

Research has shown that Schiff base derivatives bearing the 2-hydrazinyl-5-(4-nitrophenyl)-1,3,4-thiadiazole core exhibit excellent inhibitory activity against the α-glucosidase enzyme. nih.govacs.org In one study, several analogs displayed significantly greater potency than the standard drug acarbose (B1664774). nih.govacs.org For example, analogs 4, 8, and 9 from a synthesized series showed remarkable inhibition with IC₅₀ values of 2.20 ± 0.10 µM, 1.10 ± 0.10 µM, and 1.30 ± 0.10 µM, respectively, compared to acarbose (IC₅₀ = 11.50 ± 0.30 µM). nih.gov Structure-activity relationship (SAR) studies revealed that the position and nature of substituents on the phenyl ring are critical for activity. acs.org For example, the presence of electron-withdrawing groups like the nitro (-NO₂) group, particularly at the para position, was found to enhance the inhibitory profile. acs.org

| Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| Analog 4 | 2.20 ± 0.10 | nih.gov |

| Analog 8 | 1.10 ± 0.10 | nih.gov |

| Analog 9 | 1.30 ± 0.10 | nih.gov |

| Acarbose (Standard) | 11.50 ± 0.30 | nih.gov |

| Compound 9'b | 3.66 mM | nih.govresearchgate.net |

| Acarbose (Standard) | 13.88 mM | nih.govresearchgate.net |

Urease, a nickel-containing enzyme, is a significant virulence factor for several pathogenic microorganisms, including Helicobacter pylori. researchgate.netnih.gov Its inhibition is a therapeutic strategy for treating infections associated with these pathogens. researchgate.net The 1,3,4-thiadiazole nucleus has been incorporated into various molecular structures to create potent urease inhibitors.

Derivatives of nih.govresearchgate.netnih.govtriazolo[3,4-b] jocpr.comnih.govresearchgate.netthiadiazole have been synthesized and evaluated for their urease inhibitory potential, demonstrating outstanding activity. nih.gov In one comprehensive study, all tested compounds in a series exhibited IC₅₀ values ranging from 0.87 ± 0.09 to 8.32 ± 1.21 µM, which were significantly lower than that of the standard inhibitor thiourea (B124793) (IC₅₀ = 22.54 ± 2.34 µM). nih.gov Similarly, a series of 5-nitrofuran-2-yl-thiadiazole derivatives linked to acetamides showed significant urease inhibition, with IC₅₀ values in the range of 1.473–9.274 µM, far surpassing the activity of hydroxyurea (B1673989) (IC₅₀ = 100.21 ± 2.5 µM). researchgate.net Kinetic studies often reveal the mode of inhibition, with some derivatives acting as competitive inhibitors. nih.gov

| Compound Series | IC₅₀ Range (µM) | Standard Inhibitor | Standard IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| nih.govresearchgate.netnih.govtriazolo[3,4-b] jocpr.comnih.govresearchgate.netthiadiazole derivatives | 0.87 - 8.32 | Thiourea | 22.54 ± 2.34 | nih.gov |

| 5-nitrofuran-2-yl-thiadiazole acetamides | 1.473 - 9.274 | Hydroxyurea | 100.21 ± 2.5 | researchgate.net |

| 5-nitrofuran-2-yl-thiadiazole acetamides | 0.94 - 6.78 | Thiourea | 22.50 | researchgate.net |

Carbonic anhydrases (CAs) are metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. nih.gov Sulfonamide derivatives of 5-amino-1,3,4-thiadiazole, such as the clinically used drug acetazolamide, are well-known CA inhibitors. nih.govresearchgate.net

Research has focused on synthesizing novel derivatives of this scaffold to achieve more potent and isoform-selective inhibition. Studies on pyrazole (B372694) carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) have yielded compounds with strong inhibitory effects on human carbonic anhydrase isoenzymes I and II (hCA-I and hCA-II). nih.govdocumentsdelivered.com The IC₅₀ values for hydratase activity for a series of new compounds ranged from 3.25 to 4.75 µM for hCA-I and from 0.055 to 2.6 µM for hCA-II. nih.gov Many of these new derivatives were found to be more potent inhibitors of hCA-II than the parent compound and acetazolamide. nih.govresearchgate.net Further modifications, such as creating positively charged sulfonamides, have led to derivatives with significant inhibitory activity against isoforms CA I, CA II, and CA IX, with inhibition constants (Ki) in the nanomolar range. nih.govsemanticscholar.org

| Compound Series | Target Isoform | Inhibition Range (IC₅₀ or Ki) | Reference |

|---|---|---|---|

| Pyrazole carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide | hCA-I (Hydratase) | IC₅₀: 3.25 - 4.75 µM | nih.gov |

| hCA-II (Hydratase) | IC₅₀: 0.055 - 2.6 µM | nih.gov | |

| Positively charged thiadiazole sulfonamides (34a–v) | CA I | Ki: 3 - 12 nM | nih.govsemanticscholar.org |

| CA II | Ki: 0.20 - 5.96 nM | nih.govsemanticscholar.org | |

| CA IX | Ki: 3 - 45 nM | nih.govsemanticscholar.org |

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer, making them prime targets for therapeutic intervention. nih.govnih.gov The 1,3,4-thiadiazole core has been incorporated into molecules designed to inhibit various protein kinases.

Thiadiazole-based anticancer agents have been shown to act through the inhibition of diverse molecular targets, including Akt, Abl tyrosine kinase, and Focal Adhesion Kinase (FAK). researchgate.netmdpi.com For instance, a series of 1,3,4-oxadiazole (B1194373) derivatives, structurally similar to thiadiazoles, were found to block FAK phosphorylation and decrease the phosphorylation levels of downstream targets like PI3K and AKT. mdpi.com In another study, benzothiazole (B30560) derivatives bearing a 1,3,4-thiadiazole moiety were developed as dual inhibitors of BRAF and VEGFR-2 kinases. Compound 4f from this series was a potent inhibitor of both BRAF and VEGFR-2, with IC₅₀ values of 0.071 µM and 0.194 µM, respectively, comparable to the reference drug sorafenib. nih.gov These findings highlight the versatility of the thiadiazole scaffold in designing specific and potent kinase inhibitors for targeted cancer therapy.

| Compound | Target Kinase | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 4f | BRAF | 0.071 | nih.gov |

| VEGFR-2 | 0.194 | nih.gov | |

| Sorafenib (Reference) | BRAF | 0.068 | nih.gov |

| VEGFR-2 | 0.189 | nih.gov | |

| Compound 27 (1,3,4-oxadiazole derivative) | FAK | More potent than reference GSK-2256098 | mdpi.com |

| Compound 28 (1,3,4-oxadiazole derivative) | FAK | 0.0446 | mdpi.com |

Topoisomerase Inhibition

Topoisomerases are essential enzymes that modulate the topology of DNA, playing a critical role in processes such as replication, transcription, and chromosome segregation. nih.gov Their inhibition is a key mechanism for many anticancer drugs. The 1,3,4-thiadiazole scaffold has been identified as a promising framework for the development of new topoisomerase inhibitors. nih.gov

Research into 2,5-disubstituted-1,3,4-thiadiazole derivatives has revealed their potential to act as human topoisomerase II (topoII) inhibitors. Some of these compounds function as catalytic inhibitors, while others are capable of stabilizing the DNA-topoII cleavage complex, effectively acting as topoisomerase poisons. nih.gov For instance, studies on thiazole (B1198619) derivatives bearing a nitrophenyl group have demonstrated their potential as topoisomerase II inhibitors, suggesting that the nitro-substitution may contribute to this activity. nih.gov While specific studies focusing solely on this compound analogs are limited, the existing data on related structures underscore the potential of this chemical class to interfere with topoisomerase function, making it a target for future anticancer drug design.

Table 1: Topoisomerase II Inhibitory Activity of Representative Thiadiazole Analogs

| Compound | Structure | Target | Activity |

|---|---|---|---|

| 2-(3-Fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazole | Topoisomerase II | Catalytic inhibitor | |

| 2-(4-Bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole | Topoisomerase II | Topoisomerase II poison | |

| 2-(4-Fluorophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole | Topoisomerase II | Topoisomerase II poison |

Data sourced from studies on 2,5-disubstituted 1,3,4-thiadiazole derivatives. nih.gov

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

Cholinesterase inhibitors are cornerstone therapeutics for neurodegenerative conditions like Alzheimer's disease, where they help to augment cholinergic neurotransmission. researchgate.net The 1,3,4-thiadiazole nucleus has been incorporated into various compounds designed to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comejbps.com

A study focused on a series of N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives investigated the impact of various substituents on the phenyl ring on AChE inhibitory activity. researchgate.net This series included an analog with a 3-nitro substitution, directly relevant to the core structure of interest. The findings indicated that the electronic and steric properties of the substituents significantly influence the enzyme inhibition. The 3-nitro analog demonstrated notable inhibitory effects against AChE, highlighting the potential of this specific substitution pattern for developing anti-Alzheimer's agents. researchgate.net

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide Analogs

| Compound ID | Phenyl Ring Substituent | IC50 (µM) ± SEM |

|---|---|---|

| 7h | 3-NO2 | 5.7 ± 0.4 |

| 7i | 4-NO2 | 0.35 ± 0.04 |

| 7g | 2-NO2 | 19 ± 4 |

| Donepezil (Standard) | - | 0.6 ± 0.05 |

Data from a study on benzamide (B126) derivatives bearing a 1,3,4-thiadiazole nucleus. researchgate.net

Other Therapeutic Explorations

Beyond enzyme inhibition, analogs of this compound have been investigated for a range of other therapeutic applications.

Antiepileptic and Anticonvulsant Activities

The search for novel antiepileptic drugs with improved efficacy and fewer side effects is ongoing, and heterocyclic compounds, including 1,3,4-thiadiazoles, have shown considerable promise. ijpcbs.com Various 2,5-disubstituted 1,3,4-thiadiazole derivatives have demonstrated anticonvulsant properties in preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govijpcbs.com

The presence of a nitrophenyl group on the thiadiazole scaffold appears to be a favorable feature for anticonvulsant activity. For example, a study on Schiff-base derivatives of 1,3,4-thiadiazole acetamides reported that the compound 2-[(6-fluoro-1,3-benzothiazole-2-yl)amino]-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl] acetamide provided 100% protection in the MES test at a low dose of 30 mg/kg. mdpi.com Another study identified 4-amino-[N-(2-Nitrophenyl)-1, 3, 4-thiadiazole-2-yl]-benzenesulfonamide as having moderate anticonvulsant activity. researchgate.net These findings suggest that the position of the nitro group on the phenyl ring can modulate the anticonvulsant potency.

Table 3: Anticonvulsant Activity of Representative Nitrophenyl-Thiadiazole Analogs

| Compound | Test Model | Dose (mg/kg) | Protection (%) |

|---|---|---|---|

| 2-[(6-Fluoro-1,3-benzothiazole-2-yl)amino]-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl] acetamide | MES | 30 | 100 |

| 4-Amino-[N-(2-nitrophenyl)-1,3,4-thiadiazole-2-yl]-benzenesulfonamide | MES | Not specified | Moderate Activity |

Data compiled from various studies on anticonvulsant 1,3,4-thiadiazole derivatives. mdpi.comresearchgate.net

Antitubercular Activity Investigations

The emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular agents. nih.gov The 1,3,4-thiadiazole scaffold is a recognized pharmacophore in the design of novel anti-TB drugs. nih.gov The inclusion of a nitrophenyl moiety has been particularly noted for enhancing antimycobacterial efficacy. nih.gov

Several studies have highlighted the potent activity of nitrophenyl-substituted thiadiazole analogs. For instance, a series of substituted triazolo-1,3,4-thiadiazoles found that nitrophenyl derivatives possessed the highest activity against M. tuberculosis. nih.gov In another study, N-(5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide showed significant inhibitory activity against both the drug-sensitive H37Rv strain and a multi-drug resistant (MDR-TB) strain of M. tuberculosis. nih.gov Schiff bases derived from 2-amino-5-aryl-1,3,4-thiadiazoles, including those with nitro groups, have also demonstrated promising results. nih.govresearchgate.net

Table 4: Antitubercular Activity of Nitrophenyl-Thiadiazole Analogs

| Compound | Target Strain | MIC (µM) |

|---|---|---|

| N-(5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide | M. tuberculosis H37Rv | 9.87 |

| N-(5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide | MDR-TB | 9.87 |

| Isoniazid (Standard) | M. tuberculosis H37Rv | 3.64 |

| Isoniazid (Standard) | MDR-TB | >200 |

| Rifampin (Standard) | M. tuberculosis H37Rv | 0.152 |

| Rifampin (Standard) | MDR-TB | 128 |

Data from a study on pyridine and nitro-phenyl linked 1,3,4-thiadiazoles. nih.gov

Antiviral Efficacy Studies

The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, a fundamental component of nucleic acids, which may contribute to its potential as an antiviral agent. nih.gov Derivatives of this scaffold have been evaluated against a range of viruses.

Research has shown that 1,3,4-thiadiazole derivatives can exhibit activity against viruses such as the Tobacco Mosaic Virus (TMV). nih.gov Additionally, certain analogs have shown significant in vitro activity against Human Immunodeficiency Virus (HIV). For example, 2-(5-amino-1,3,4-thiadiazol-2-ylthio)-N-(aryl) acetamide derivatives have demonstrated anti-HIV-1 activity in the micromolar range. nih.gov While specific research on the antiviral efficacy of this compound analogs is not extensively documented in the reviewed literature, the established antiviral potential of the broader 1,3,4-thiadiazole class suggests that this would be a fruitful area for future investigation.

Analgesic Property Assessments

The 1,3,4-thiadiazole nucleus has been incorporated into molecules designed to possess analgesic and anti-inflammatory properties. These compounds are often investigated for their ability to alleviate pain in various animal models, such as the acetic acid-induced writhing test and the hot plate test.

Studies on novel Schiff bases of 2,5-disubstituted-1,3,4-thiadiazoles have identified compounds with significant analgesic and anti-inflammatory profiles, with some exhibiting low gastric ulceration incidence, a common side effect of non-steroidal anti-inflammatory drugs (NSAIDs). While the direct analgesic properties of this compound analogs have not been a primary focus in the available research, the demonstrated activity of other substituted thiadiazoles indicates that this scaffold is a viable starting point for the development of new analgesic agents. Further research is needed to explore how the 3-nitrophenyl substitution would influence these properties.

Antioxidant Capacity and Mechanisms

The antioxidant potential of this compound and its analogs has been a subject of scientific investigation, with studies focusing on their ability to scavenge free radicals and mitigate oxidative stress. The 1,3,4-thiadiazole nucleus is recognized as a versatile scaffold in medicinal chemistry, and its derivatives have demonstrated a range of biological activities, including antioxidant effects. granthaalayahpublication.orgresearchgate.net The antioxidant capacity of these compounds is often attributed to their hydrogen-donating ability and the capacity to stabilize free radicals. saudijournals.com

Research into the antioxidant properties of this specific class of compounds often employs in vitro assays to quantify their radical scavenging activity. A common method utilized is the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging assay. saudijournals.comtandfonline.com This assay measures the ability of a compound to reduce the stable DPPH radical, with the activity often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to decrease the initial DPPH concentration by 50%. echemcom.com

One study synthesized a series of 2-amino-5-(3-nitro-phenyl)-1,3,4-thiadiazole derivatives and evaluated their antioxidant activity using the DPPH method. researchgate.net In this research, the parent compound was modified to create Schiff's bases, which were then cyclized with thioglycolic acid. researchgate.net The resulting derivatives were tested at various concentrations, and their scavenging activity was compared to the standard antioxidant, ascorbic acid. researchgate.net Notably, one of the synthesized derivatives, designated as compound (3b), exhibited the most potent antioxidant activity across all tested concentrations, with an IC50 value of 15.9 µg/ml. researchgate.net

The structural features of these analogs play a crucial role in their antioxidant capacity. The presence of the nitro group (NO2) on the phenyl ring is considered a significant factor. echemcom.com It has been suggested that the nitro group can be a preferential site for free radical attack, thereby contributing to the antioxidant activity. echemcom.com The mechanism of action is generally believed to involve the donation of a hydrogen atom from the amine or thiol groups, which are often present in 1,3,4-thiadiazole derivatives, to the free radical, thus neutralizing it.

Further studies on related 1,3,4-thiadiazole derivatives have also highlighted their potential as antioxidants. For instance, research on other substituted 1,3,4-thiadiazoles has demonstrated significant radical scavenging properties. tandfonline.com In one such study, compounds were evaluated for their ability to scavenge DPPH radicals, and several derivatives were identified as potent antioxidants when compared to ascorbic acid. tandfonline.com While not directly focused on the 5-(3-nitrophenyl) analog, this body of research supports the notion that the 1,3,4-thiadiazole core is a promising pharmacophore for the development of novel antioxidant agents. granthaalayahpublication.orgnih.gov

The following table summarizes the antioxidant activity of a representative analog of this compound from a cited study.

| Compound ID | Chemical Modification | Antioxidant Assay | IC50 Value (µg/ml) | Reference Standard (Ascorbic Acid) IC50 |

| 3b | Cyclization product with thioglycolic acid | DPPH Radical Scavenging | 15.9 | Not specified in snippet |

Structure Activity Relationship Sar of 5 3 Nitrophenyl 1,3,4 Thiadiazol 2 Amine Analogs

Influence of Aromatic Ring Substituents on Biological Activity

The nature and position of substituents on the 5-phenyl ring of the 1,3,4-thiadiazol-2-amine scaffold play a pivotal role in modulating the biological activity of these compounds. The electronic and steric properties of these substituents can significantly impact the molecule's interaction with biological targets.

The biological activity of 5-phenyl-1,3,4-thiadiazol-2-amine (B177090) analogs is significantly influenced by the electronic properties of the substituents on the phenyl ring. Generally, the presence of electron-withdrawing groups (EWGs) tends to enhance certain biological activities.

For example, in a study of 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines, compounds bearing strong EWGs like fluoro (F), chloro (Cl), and bromo (Br) at the para-position of the phenyl ring demonstrated significant antibacterial activity. rasayanjournal.co.in Conversely, the introduction of electron-donating groups (EDGs) such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3) at the para-position resulted in enhanced antifungal activity. rasayanjournal.co.in Another study on anti-HIV-1 activity of 2-(5-amino-1,3,4-thiadiazol-2-ylthio)-N-(aryl) acetamide (B32628) derivatives showed that the introduction of EWGs like fluorine or trifluoromethyl on the N-aryl group enhanced antiviral activity compared to the unsubstituted phenyl derivative. mdpi.com

The table below summarizes the general trend of substituent effects on the biological activity of 5-phenyl-1,3,4-thiadiazol-2-amine analogs based on findings from various studies.

| Substituent Type | Position | General Effect on Biological Activity | Reference |

| Electron-Withdrawing (e.g., F, Cl, Br) | para | Enhanced antibacterial activity | rasayanjournal.co.in |

| Electron-Withdrawing (e.g., F, CF3) | N-aryl | Enhanced anti-HIV-1 activity | mdpi.com |

| Electron-Donating (e.g., OH, OCH3) | para | Enhanced antifungal activity | rasayanjournal.co.in |

These findings suggest that the electronic nature of the substituent on the phenyl ring is a key determinant of the type and potency of the biological activity.

Significance of the Amine Moiety at Position 2 of the Thiadiazole Ring

The 2-amino group of the 1,3,4-thiadiazole (B1197879) ring is a crucial pharmacophoric feature that significantly contributes to the biological activity of these compounds. This moiety can act as a hydrogen bond donor, which is often essential for the interaction with biological targets. nih.gov

Derivatization of this amino group has been a common strategy to modulate the pharmacological profile of 2-amino-1,3,4-thiadiazole (B1665364) derivatives. For instance, N-substitution of the 2-amino group has led to compounds with a wide range of activities, including antimicrobial, anticancer, and antiviral effects. mdpi.comnih.gov In some cases, a free amino group is essential for activity, while in others, its substitution leads to enhanced potency. For example, in a series of anti-HIV agents, N-aryl substitution of the 2-amino group was found to influence the antiviral potency based on the electronic properties of the aryl substituent. mdpi.com

The reactivity of the 2-amino group also allows for its incorporation into larger molecular scaffolds, leading to hybrid molecules with potentially synergistic or novel biological activities. nih.gov The importance of this amine moiety is underscored by its presence in numerous clinically used drugs and a vast number of investigational compounds.

Modulation of Activity by Substitutions on the Thiadiazole Heterocycle

While substitutions on the 5-phenyl ring and the 2-amino group are more commonly explored, modifications directly on the 1,3,4-thiadiazole ring itself can also modulate biological activity. However, due to the aromatic nature and stability of the thiadiazole ring, such substitutions are less frequent.

One approach to modifying the thiadiazole core is through the introduction of substituents at the C-5 position that are not aromatic rings. For instance, replacing the 5-phenyl ring with other heterocyclic or aliphatic moieties can drastically alter the biological activity profile. Studies have shown that introducing a 5-nitrofuran or 5-nitroimidazole at this position, for example, can lead to potent antibacterial agents. researchgate.net

Furthermore, the replacement of the thiadiazole ring with an isosteric ring system, such as a 1,3,4-oxadiazole (B1194373), has been shown to result in a significant drop in anticancer activity, highlighting the key role of the sulfur-containing heterocycle for the pharmacological properties of these compounds. mdpi.com

Pharmacophore Mapping and Molecular Descriptor Analysis

Pharmacophore mapping and Quantitative Structure-Activity Relationship (QSAR) studies are computational tools used to identify the key structural features required for the biological activity of a series of compounds and to predict the activity of novel analogs.

For 1,3,4-thiadiazole derivatives, pharmacophore models often highlight the importance of the heterocyclic ring as a central scaffold, with specific locations for hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions. For example, a pharmacophore model for a series of antileishmanial 5-(5-nitroheteroaryl-2-yl)-1,3,4-thiadiazole derivatives was developed to aid in the design of new, more potent compounds. semanticscholar.org

Mechanistic Elucidation and Molecular Interactions of 5 3 Nitrophenyl 1,3,4 Thiadiazol 2 Amine

Identification of Key Biological Targets and Pathways

The biological activity of 1,3,4-thiadiazole (B1197879) derivatives is often attributed to the presence of the =N-C-S- moiety, which can actively interact with various biomolecules. nih.gov The strong aromaticity of the ring system contributes to its stability in vivo. nih.gov While direct targets for 5-(3-nitrophenyl)-1,3,4-thiadiazol-2-amine are not extensively documented, studies on related compounds suggest several potential biological targets and pathways.

Derivatives of 1,3,4-thiadiazole have been shown to target a range of enzymes and proteins crucial for cell survival and proliferation. These include dihydrofolate reductase (DHFR), protein kinases, and carbonic anhydrases. nih.govnih.govresearchgate.net For instance, molecular docking studies on similar 1,3,4-thiadiazole derivatives have identified potential interactions with the binding site of dihydrofolate reductase, an enzyme critical for the synthesis of nucleic acids and amino acids. nih.gov

In the context of antimicrobial activity, a key enzyme in bacteria, Kinase ThiM, which is involved in the thiamine (B1217682) pyrophosphate biosynthesis pathway, has been identified as a potential target for 1,3,4-thiadiazole derivatives. nih.gov This pathway is essential for bacterial metabolism, and its absence in humans makes it an attractive target for selective antimicrobial agents. nih.gov

Investigations into Ligand-Macromolecule Binding

The interaction of small molecules with macromolecules such as DNA and proteins is fundamental to their pharmacological effects. Research into 1,3,4-thiadiazole derivatives has provided insights into these binding events.

The 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine, a core component of nucleobases, suggesting a potential for these compounds to interfere with DNA replication processes. nih.govmdpi.com Studies on various 5-substituted-1,3,4-thiadiazol-2-amines have explored their interactions with calf thymus DNA (CT-DNA). nih.gov

For example, spectroscopic studies on compounds structurally related to this compound have investigated their DNA binding properties. These studies often utilize UV-Vis absorption and fluorescence spectroscopy to determine the mode and affinity of binding. While specific data for the title compound is limited, a study on a related series of 1,3,4-thiadiazole derivatives provided the following DNA binding constants:

| Compound | Binding Constant (Kb) M⁻¹ |

| 5-[(E)-2-(3-methoxyphenyl)]vinyl-N-[4′-nitrophenyl]-1,3,4-thiadiazole-2-amine | 5.4 x 10⁴ |

| 5-[(E)-2-(2-methoxyphenyl)]vinyl-N-[4′-nitrophenyl]-1,3,4-thiadiazole-2-amine | 5.5 x 10⁴ |

| 5-[(E)-2-(3-methoxyphenyl)]vinyl-N-[4′-methylphenyl]-1,3,4-thiadiazole-2-amine | 1.5 x 10⁴ |

| 5-[(E)-2-(2-methoxyphenyl)]vinyl-N-[4′-methylphenyl]-1,3,4-thiadiazole-2-amine | 3.0 x 10⁴ |

This table is based on data for related 1,3,4-thiadiazole derivatives and is for illustrative purposes of the potential DNA binding affinity of this class of compounds.

These interactions are often characterized by electrostatic forces between the small molecule and the DNA helix. nih.gov Some studies also suggest that these compounds may bind in the minor groove of the DNA.

Molecular docking studies have been instrumental in elucidating the potential protein-ligand interactions of 1,3,4-thiadiazole derivatives. These computational analyses predict the binding affinity and orientation of a ligand within the active site of a target protein.

In a study of related antimicrobial 1,3,4-thiadiazoles, molecular docking was performed against Kinase ThiM from Klebsiella pneumoniae. The analysis revealed that the thiadiazole derivatives could fit within the binding site of the enzyme, with interactions stabilized by hydrogen bonds and pi-sulfur interactions. nih.gov For instance, the nitro group and the amino group of the ligands were predicted to form hydrogen bonds with key amino acid residues in the enzyme's active site. nih.gov

Proposed Mechanisms of Action for Specific Pharmacological Effects

The diverse biological activities of 1,3,4-thiadiazoles stem from their ability to modulate various cellular processes. The proposed mechanisms for their anticancer and antimicrobial effects are multifaceted.

The anticancer properties of 1,3,4-thiadiazole derivatives are thought to arise from several mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key signaling pathways. rsc.org One of the proposed mechanisms for the anticancer activity of this class of compounds is the inhibition of tubulin polymerization. bepls.com Microtubules are essential components of the cytoskeleton and are crucial for cell division. By interfering with tubulin assembly, these compounds can disrupt mitosis and lead to cell cycle arrest and apoptosis. bepls.com

Furthermore, some derivatives have been found to inhibit protein kinases that are often overactive in cancer cells, thereby disrupting abnormal cell growth and signaling. bepls.com A derivative of the title compound, 2-[bis(2-chloroethyl)amino]-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)acetohydrazide, has been synthesized and shown to possess considerable anticancer activity against Hep-2 cell lines, suggesting that the this compound scaffold is a viable backbone for the development of potent anticancer agents. researchgate.net

The antimicrobial action of 1,3,4-thiadiazole derivatives is often linked to their ability to interfere with essential microbial metabolic pathways. As mentioned, the inhibition of enzymes like Kinase ThiM in the thiamine biosynthesis pathway is a plausible mechanism. nih.gov Thiamine (Vitamin B1) is a vital co-factor for enzymes involved in carbohydrate and amino acid metabolism in bacteria. nih.gov